1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

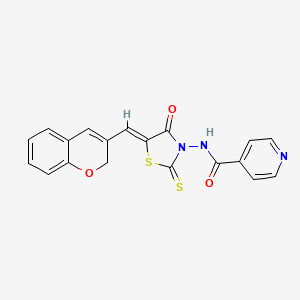

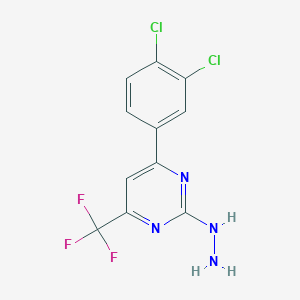

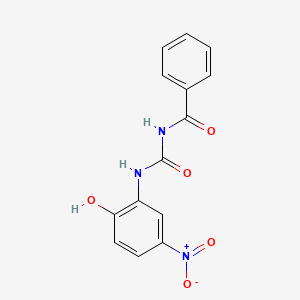

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, also known as BNPPU, is an organic compound with the molecular formula C14H11N3O5 . It has a molecular weight of 301.26 . The compound has gained interest in recent years due to its potential applications.

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11N3O5/c18-12-7-6-10 (17 (21)22)8-11 (12)15-14 (20)16-13 (19)9-4-2-1-3-5-9/h1-8,18H, (H2,15,16,19,20) .Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea and related compounds are synthesized through various chemical reactions that highlight their structural and functional versatility. For instance, research has demonstrated the synthesis of nitrophenyl urea derivatives, showcasing their potential in forming complex molecular structures with specific properties, such as the ability to undergo specific rearrangements or participate in hydrogen bonding interactions. These synthetic routes provide insights into the chemical behavior and reactivity of such compounds, laying the groundwork for their application in material science and medicinal chemistry (Kostyanovsky et al., 2010), (Tang et al., 2004).

Interaction with Biological Molecules

Studies on the interaction of nitrophenyl urea derivatives with biological molecules, such as DNA, have been conducted to understand their binding mechanisms and potential biological applications. For example, research on Schiff bases containing N2O2 donor atoms interacting with calf thymus DNA provides insights into how these compounds might be used in studying DNA interactions or developing new therapeutic agents (Ajloo et al., 2015).

Antimicrobial Activity

Some derivatives of this compound have been explored for their antimicrobial properties. Research investigating the synthesis and bacteriostatic properties of acylarylureas and alkylarylureas indicates the potential of these compounds in contributing to the development of new antimicrobial agents. The activity of these compounds against specific bacterial strains suggests their relevance in addressing microbial resistance issues (Micich, 1982).

Material Science Applications

The chemical and physical properties of nitrophenyl urea derivatives, including this compound, extend to material science, where they contribute to the development of novel materials with specific functionalities. This includes their use in synthesizing hydrogels, demonstrating the ability of these compounds to form materials with tunable physical properties, such as gelation behavior and rheology, influenced by the identity of anions (Lloyd & Steed, 2011).

Propiedades

IUPAC Name |

N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHWJCSMOPGTDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![2-[4-(3-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2561629.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)